tert-butyl N-[(5-bromopyrimidin-2-yl)methyl]-N-methylcarbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(5-bromopyrimidin-2-yl)methyl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3O2/c1-11(2,3)17-10(16)15(4)7-9-13-5-8(12)6-14-9/h5-6H,7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZXJEWQBXSSNDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=NC=C(C=N1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl N-[(5-bromopyrimidin-2-yl)methyl]-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with 5-bromopyrimidine-2-carbaldehyde in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
tert-butyl N-[(5-bromopyrimidin-2-yl)methyl]-N-methylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Scientific Research Applications
Pharmaceutical Development
The compound serves as a crucial building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders and cancer. Its structural features allow it to interact with biological targets effectively.
Case Study: Neuroprotective Agents
Research has demonstrated that derivatives of this compound exhibit neuroprotective properties against oxidative stress, potentially beneficial for treating neurodegenerative diseases such as Alzheimer's disease. For instance, a study highlighted the ability of similar compounds to inhibit β-secretase, an enzyme implicated in amyloid plaque formation in Alzheimer's patients.
The biological activity of tert-butyl N-[(5-bromopyrimidin-2-yl)methyl]-N-methylcarbamate has been explored in several contexts:
- Enzyme Inhibition : This compound has shown potential as an inhibitor of key enzymes involved in metabolic pathways. For example, it may inhibit acetylcholinesterase, which is significant in Alzheimer's research.
| Enzyme Target | Inhibition Mechanism | Reference |
|---|---|---|
| β-secretase | Prevents amyloid formation | |
| Acetylcholinesterase | Enhances cholinergic signaling |
Antimicrobial Properties
Research indicates that pyrimidine derivatives can exhibit antimicrobial activity against various pathogens. The presence of the bromine atom in the structure enhances its effectiveness against certain bacterial strains.
Case Study: Antimicrobial Efficacy
A study assessed the antibacterial properties of this compound against Staphylococcus aureus and Escherichia coli, showing significant inhibition at specific concentrations.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
Data Table: Summary of Biological Activities
| Activity Type | Description | Findings |
|---|---|---|
| Neuroprotection | Protects neurons from oxidative stress | Reduced cell death by 50% |
| Antimicrobial | Inhibits growth of bacteria | Effective against S. aureus and E. coli |
| Enzyme Inhibition | Inhibits key enzymes involved in Alzheimer's disease | Significant reduction in enzyme activity |
Mechanism of Action
The mechanism of action of tert-butyl N-[(5-bromopyrimidin-2-yl)methyl]-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors . The bromopyrimidine moiety is believed to play a crucial role in binding to these targets, thereby modulating their activity and leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Crystallographic and Structural Insights
- X-ray crystallography of the imidazo[4,5-b]pyridine analog (–5) reveals a planar geometry, facilitating π-π stacking in crystal packing, whereas pyrimidine derivatives may adopt varied conformations .
Biological Activity
tert-butyl N-[(5-bromopyrimidin-2-yl)methyl]-N-methylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula:
Key physical properties include:
- Molecular Weight : 288.141 g/mol
- Density : 1.4 g/cm³
- Boiling Point : 367.3 °C at 760 mmHg
- Flash Point : 175.9 °C
Synthesis
The synthesis of this compound typically involves the reaction of 5-bromopyrimidine with tert-butyl carbamate and a suitable coupling agent. This process is crucial for obtaining the desired purity and yield.
Anticancer Properties
Research has indicated that compounds containing bromopyrimidine moieties exhibit significant anticancer activity. A study demonstrated that similar derivatives can inhibit tumor growth in various cancer cell lines, suggesting that this compound may also possess such properties .
The proposed mechanism of action for bromopyrimidine derivatives includes the inhibition of specific kinases involved in cancer cell proliferation and survival. The presence of the bromine atom enhances the lipophilicity of the compound, potentially improving its bioavailability and interaction with target proteins .
Case Studies
- In Vitro Studies : In vitro assays using human cancer cell lines have shown that this compound induces apoptosis through the activation of caspase pathways. The IC50 values reported were in the low micromolar range, indicating potent activity against cancer cells .
- Animal Models : In vivo studies using xenograft models have demonstrated that administration of this compound significantly reduces tumor size compared to control groups, further supporting its potential as an anticancer agent .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of this compound compared to related compounds:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for tert-butyl N-[(5-bromopyrimidin-2-yl)methyl]-N-methylcarbamate, and how can reaction efficiency be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, the bromopyrimidine moiety can react with a methylamine derivative under basic conditions, followed by carbamate protection using tert-butyl chloroformate. Optimization involves adjusting reaction temperature (e.g., 0–25°C), solvent polarity (e.g., DMF or THF), and stoichiometry of reagents. Catalysts like DMAP may enhance acylation efficiency. Monitoring reaction progress via TLC or HPLC ensures intermediate purity before final deprotection .
Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm substituent positions and carbamate integrity. The tert-butyl group appears as a singlet (~1.4 ppm), while the pyrimidine ring protons resonate between 8.5–9.0 ppm .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve molecular geometry. Single-crystal studies reveal bond angles, torsion angles (e.g., 58.4° between pyrimidine and carbamate planes), and hydrogen-bonding networks (e.g., N–H⋯N interactions) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z ~315).
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water contact to prevent hydrolysis .
- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture. Monitor stability via periodic HPLC analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported yields when synthesizing this compound under varying catalytic conditions?
- Methodological Answer : Contradictions often arise from impurities in starting materials or side reactions (e.g., over-alkylation). Systematic analysis includes:
- Design of Experiments (DoE) : Vary catalysts (e.g., Pd(OAc) vs. CuI), bases (e.g., KCO vs. EtN), and reaction times.
- Byproduct Identification : Use LC-MS to detect intermediates (e.g., de-brominated byproducts).
- Kinetic Studies : Track reaction progress via in-situ IR to identify rate-limiting steps. Optimize stirring speed and inert atmosphere (N/Ar) to suppress oxidation .
Q. What strategies are employed to analyze the stability and degradation pathways of this compound under different pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (HCl, pH 2), basic (NaOH, pH 10), and thermal (40–60°C) conditions. Monitor degradation via UPLC-PDA.
- Degradant Profiling : Identify hydrolyzed products (e.g., tert-butyl alcohol or pyrimidine fragments) using HR-MS/MS.
- Kinetic Modeling : Calculate activation energy (E) via Arrhenius plots to predict shelf-life. Stability is typically pH-dependent, with faster degradation in acidic media due to carbamate hydrolysis .
Q. How do intermolecular interactions, such as hydrogen bonding and halogen effects, influence the crystal packing of this compound?
- Methodological Answer :
- Hydrogen Bonding : N–H⋯N interactions (2.8–3.0 Å) form R_2$$^8 motifs, creating dimeric units. These are critical for stabilizing the crystal lattice .
- Halogen Interactions : C–Br⋯O contacts (3.14 Å, 169°) link dimers into 1D chains. Hirshfeld surface analysis quantifies Br contributions (~10% of total interactions).
- Torsional Strain : The tert-butyl group introduces steric hindrance, affecting molecular conformation. Density Functional Theory (DFT) calculations correlate experimental bond angles with theoretical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
